molecular formula C8H16O B1346704 Cycloheptylmethanol CAS No. 4448-75-3

Cycloheptylmethanol

Cat. No.: B1346704
CAS No.: 4448-75-3
M. Wt: 128.21 g/mol
InChI Key: BMCQFFXPECPDPS-UHFFFAOYSA-N
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Description

Cycloheptylmethanol is an organic compound with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol It is characterized by a seven-membered cycloheptane ring with a methanol group attached to it

Scientific Research Applications

Cycloheptylmethanol has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a selective estrogen receptor modulator.

    Industry: It is used in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylmethanol can be synthesized through several methods. One common method involves the reaction of cycloheptanone with methoxymethyllithium. The procedure includes the following steps :

    Preparation of (Methoxymethoxy)methyllithium: Tributyl (methoxymethoxy)methylstannane is reacted with butyllithium in dry tetrahydrofuran at -78°C.

    Reaction with Cycloheptanone: The resulting (methoxymethoxy)methyllithium is then reacted with cycloheptanone to form (methoxymethoxy)methylcycloheptanol.

    Hydrolysis: The intermediate is hydrolyzed using methanol and hydrochloric acid to yield cycloheptanemethanol.

Industrial Production Methods: Industrial production methods for cycloheptanemethanol typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cycloheptylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cycloheptanone.

    Reduction: It can be reduced to form cycloheptane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cycloheptanone.

    Reduction: Cycloheptane.

    Substitution: Various substituted cycloheptane derivatives.

Mechanism of Action

The mechanism of action of cycloheptanemethanol involves its interaction with specific molecular targets and pathways . For example, it has been shown to selectively activate estrogen receptor-beta over estrogen receptor-alpha, making it a potential candidate for selective estrogen receptor modulation. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Cycloheptylmethanol can be compared with other similar compounds, such as cyclohexanemethanol and cyclooctanemethanol :

    Cyclohexanemethanol: Has a six-membered ring and similar chemical properties but differs in ring size and reactivity.

    Cyclooctanemethanol: Has an eight-membered ring and exhibits different chemical behavior due to the larger ring size.

Uniqueness: this compound’s seven-membered ring structure provides unique steric and electronic properties, making it distinct from its six- and eight-membered counterparts

Properties

IUPAC Name

cycloheptylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c9-7-8-5-3-1-2-4-6-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQFFXPECPDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196187
Record name Cycloheptanemethanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4448-75-3
Record name Cycloheptanemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanemethanol
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Record name Cycloheptanemethanol
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Record name Cycloheptanemethanol
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Record name CYCLOHEPTANEMETHANOL
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To an ice-cold solution of cycloheptane carboxylic acid (83 g, 0.58 mol) in THF (350 mL) was added BH3-THF (700 mL of a 1M solution in THF, 0.70 mol) dropwise. The reaction mixture was stirred at 0° C. for 30 min. After warming to room temperature, the reaction was quenched with the addition of MeOH (300 mL) initially dropwise then more quickly. The mixture was concentrated under reduced pressure. The residue was partitioned between EtOAc and aqueous NaHCO3, washed with brine, dried over MgSO4 and concentrated under reduced pressure. Purification by distillation (96° C. at 19 Torr) gave pure cycloheptylmethanol. Yield (58.3 g, 78%). 1H NMR (DMSO-d6) δ 4.36 (dt, J=3.5, 1.9 Hz, 1H), 3.13 (t, J=6.0 Hz, 2H), 1.34-1.69 (m, 11H), 1.02-1.10 (m, 2H).
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Synthesis routes and methods III

Procedure details

To a stirred solution of borane tetrahydrofuran complex (95 mL of 1.5 M solution in tetrahydrofuran/ether) under argon at 0° C. was added cycloheptanecarboxylic acid (10.05 g; 69.3 mmol) in 30 mL tetrahydrofuran. After 2 h, the mixture was quenched by careful addition of methanol and the mixture concentrated in vacuo. The residue was taken up into ethyl acetate and washed with successively with 1N HCl, saturated sodium bicarbonate and brine solutions. The organic layer was dried (sodium sulfate) filtered and concentrated in vacuo to give 9.19 g (100%) of cycloheptane methanol as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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